3-(2-(Azetidin-1-yl)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Azetidin-1-yl)ethyl)benzoic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol This compound features a benzoic acid moiety substituted with an azetidine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidine. One common method includes the alkylation of benzoic acid with 2-(azetidin-1-yl)ethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form carboxylate derivatives.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Secondary amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid
- 3-(2-(Piperidin-1-yl)ethyl)benzoic acid
- 3-(2-(Morpholin-1-yl)ethyl)benzoic acid
Uniqueness
3-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring’s strained nature can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[2-(azetidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-4-1-3-10(9-11)5-8-13-6-2-7-13/h1,3-4,9H,2,5-8H2,(H,14,15) |
InChI Key |
WZGPVZMJULZINY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.